(R)-4,4,4-Trifluorobutane-1,3-diol
Overview
Description
®-4,4,4-Trifluorobutane-1,3-diol is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with hydroxyl groups on the first and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4,4-Trifluorobutane-1,3-diol typically involves the fluorination of butane derivatives. One common method is the reaction of 4,4,4-trifluorobutanal with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding ®-4,4,4-Trifluorobutane-1,3-diol as the primary product.
Industrial Production Methods
Industrial production of ®-4,4,4-Trifluorobutane-1,3-diol may involve more scalable processes, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4,4,4-Trifluorobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions can be facilitated by reagents such as sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-4,4,4-Trifluorobutane-1,3-diol can yield 4,4,4-trifluorobutanal or 4,4,4-trifluorobutanoic acid.
Scientific Research Applications
Chemistry
In chemistry, ®-4,4,4-Trifluorobutane-1,3-diol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxyl groups. Its fluorinated nature also makes it useful for investigating the effects of fluorine on biological systems.
Medicine
In medicine, ®-4,4,4-Trifluorobutane-1,3-diol has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4,4,4-Trifluorobutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutanol: Similar structure but with only one hydroxyl group.
4,4,4-Trifluorobutanal: An aldehyde derivative with similar fluorination.
4,4,4-Trifluorobutanoic acid: A carboxylic acid derivative with similar fluorination.
Uniqueness
®-4,4,4-Trifluorobutane-1,3-diol is unique due to the presence of two hydroxyl groups and three fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
(3R)-4,4,4-trifluorobutane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292570 | |
Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135859-36-8 | |
Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135859-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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